molecular formula C24H14BrClN2O5 B12048682 2-(4-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate CAS No. 355420-49-4

2-(4-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate

Cat. No.: B12048682
CAS No.: 355420-49-4
M. Wt: 525.7 g/mol
InChI Key: RGKYUFMHCJOIDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate is a complex organic compound that features a quinoline core substituted with nitrophenyl, bromophenyl, and chloro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Substitution Reactions: The introduction of the nitrophenyl, bromophenyl, and chloro groups can be achieved through electrophilic aromatic substitution reactions. For example, nitration of the phenyl ring can be done using a mixture of concentrated nitric and sulfuric acids.

    Esterification: The final step involves the esterification of the quinoline carboxylic acid with 2-(4-nitrophenyl)-2-oxoethyl bromide in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitroquinoline derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Nitroquinoline derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes.

    Biological Studies: It is used as a probe to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate involves its interaction with cellular targets such as enzymes and DNA. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species that can damage cellular components. The quinoline core can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrophenyl)-2-oxoethyl 2-(4-chlorophenyl)-6-chloroquinoline-4-carboxylate
  • 2-(4-Nitrophenyl)-2-oxoethyl 2-(4-fluorophenyl)-6-chloroquinoline-4-carboxylate
  • 2-(4-Nitrophenyl)-2-oxoethyl 2-(4-methylphenyl)-6-chloroquinoline-4-carboxylate

Uniqueness

The presence of the bromophenyl group in 2-(4-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate provides unique reactivity compared to its analogs. The bromine atom can participate in various substitution reactions, allowing for further functionalization and derivatization, which is not as easily achievable with other halogens or substituents.

Properties

355420-49-4

Molecular Formula

C24H14BrClN2O5

Molecular Weight

525.7 g/mol

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate

InChI

InChI=1S/C24H14BrClN2O5/c25-16-5-1-14(2-6-16)22-12-20(19-11-17(26)7-10-21(19)27-22)24(30)33-13-23(29)15-3-8-18(9-4-15)28(31)32/h1-12H,13H2

InChI Key

RGKYUFMHCJOIDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-])Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.